molecular formula C6H9NO2 B13109399 3-Hydroxyoxane-3-carbonitrile CAS No. 209112-20-9

3-Hydroxyoxane-3-carbonitrile

Cat. No.: B13109399
CAS No.: 209112-20-9
M. Wt: 127.14 g/mol
InChI Key: GEHVMPKNIUVEHU-UHFFFAOYSA-N
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Description

3-Hydroxytetrahydro-2H-pyran-3-carbonitrile is a heterocyclic organic compound featuring a six-membered ring with an oxygen atom and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxytetrahydro-2H-pyran-3-carbonitrile typically involves multicomponent reactions. One common method is the reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions such as nanocatalysis, transition metal catalysis, acid–base catalysis, and organocatalysis . These reactions are known for their high efficiency, atom economy, short reaction times, and green reaction conditions.

Industrial Production Methods

Industrial production methods for 3-hydroxytetrahydro-2H-pyran-3-carbonitrile are not extensively documented. the principles of multicomponent reactions and the use of efficient catalytic systems are likely to be employed to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxytetrahydro-2H-pyran-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrile group can be reduced to primary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst are used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Hydroxytetrahydro-2H-pyran-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-hydroxytetrahydro-2H-pyran-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4H-pyran-3-carbonitrile: Another heterocyclic compound with similar structural features but different functional groups.

    4-Hydroxy-tetrahydro-pyran-4-carbonitrile: A closely related compound with a hydroxyl group at a different position.

Uniqueness

3-Hydroxytetrahydro-2H-pyran-3-carbonitrile is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and its potential in medicinal chemistry make it a valuable compound for research and industrial applications.

Biological Activity

3-Hydroxyoxane-3-carbonitrile is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

This compound can be synthesized through various methods, often involving multi-component reactions. The synthesis typically includes the reaction of aromatic aldehydes with malononitrile and other reagents in the presence of catalysts such as ammonium acetate and acetic acid. This process has been optimized to enhance yield and purity, making it suitable for further biological evaluation .

Anticancer Properties

Research has demonstrated that derivatives of this compound exhibit significant anticancer activity. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells. For instance, compounds derived from this structure have been reported to induce apoptosis and disrupt microtubule formation in cancer cells, leading to cell cycle arrest at the G2/M phase .

CompoundCell LineIC50 (µM)Mechanism of Action
This compound derivative AHeLa50.12Induces apoptosis
This compound derivative BMCF-757.07Disrupts microtubule formation

Antimicrobial Activity

In addition to anticancer properties, studies have indicated that this compound exhibits antimicrobial activity against certain bacterial strains. The compound's mechanism appears to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity, which contributes to its effectiveness as an antimicrobial agent .

Case Studies

Case Study 1: Antichagasic Activity
A study focused on the antichagasic properties of carbonitrile analogs revealed that certain derivatives of this compound demonstrated superior efficacy against Trypanosoma cruzi, the causative agent of Chagas disease. These compounds were found to be more effective than traditional treatments such as nifurtimox and benznidazole, showcasing their potential as alternative therapeutic agents .

Case Study 2: ADME/Tox Profiling
In silico analyses assessing the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiles of this compound derivatives have provided insights into their pharmacokinetic properties. These studies suggest favorable profiles for oral bioavailability and low toxicity levels, making them promising candidates for further development in drug formulation .

Properties

CAS No.

209112-20-9

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

3-hydroxyoxane-3-carbonitrile

InChI

InChI=1S/C6H9NO2/c7-4-6(8)2-1-3-9-5-6/h8H,1-3,5H2

InChI Key

GEHVMPKNIUVEHU-UHFFFAOYSA-N

Canonical SMILES

C1CC(COC1)(C#N)O

Origin of Product

United States

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